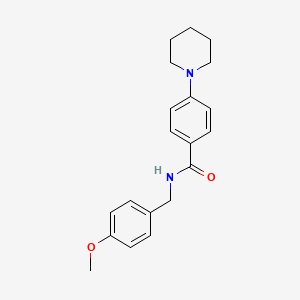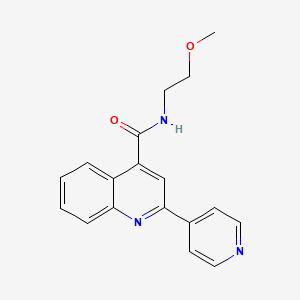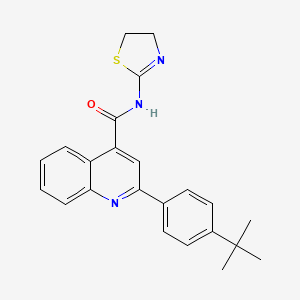
N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide
Overview
Description
N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPBD belongs to the class of benzamide derivatives, which are known to exhibit a range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Mechanism of Action
The exact mechanism of action of N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide is not fully understood, but it is thought to act on multiple neurotransmitter systems in the brain, including the dopamine, serotonin, and opioid systems. This compound has been shown to block dopamine receptors, which may contribute to its antipsychotic and anti-addictive effects. Additionally, this compound has been shown to activate the mu-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models of pain, suggesting its potential use as a pain reliever. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use as an anti-addictive agent. Furthermore, this compound has been shown to block dopamine receptors in the brain, which may contribute to its antipsychotic effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide in lab experiments is its potential as a multifunctional therapeutic agent. This compound has been shown to exhibit analgesic, anti-addictive, and antipsychotic effects, making it a promising candidate for the treatment of a range of disorders. Additionally, this compound has been shown to have a good safety profile in animal studies, suggesting it may be well-tolerated in humans.
One limitation of using this compound in lab experiments is its limited availability. This compound is a relatively new compound, and its synthesis method is complex and time-consuming. Additionally, this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several potential future directions for research on N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide. One area of research could be to further investigate its potential use as a pain reliever. Additionally, further research could investigate its potential use in treating addiction and other psychiatric disorders. Furthermore, future research could focus on developing more efficient synthesis methods for this compound to increase its availability for research and potential therapeutic use.
Scientific Research Applications
N-(4-methoxybenzyl)-4-(1-piperidinyl)benzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to exhibit analgesic effects in animal models of pain, suggesting its potential use as a pain reliever. Additionally, this compound has been studied for its potential use as an antipsychotic agent, as it has been shown to block dopamine receptors in the brain. Furthermore, this compound has been studied for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-11-5-16(6-12-19)15-21-20(23)17-7-9-18(10-8-17)22-13-3-2-4-14-22/h5-12H,2-4,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFRFCLOTYJMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-iodophenyl)thiourea](/img/structure/B4707668.png)
![N-[3-(acetylamino)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide](/img/structure/B4707679.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4707686.png)
![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylbenzamide](/img/structure/B4707696.png)

![N~2~-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4707708.png)
![3-[4-(2,6-dimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4707716.png)
![N-methyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4707720.png)



![1-methyl-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4707745.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]propanamide](/img/structure/B4707749.png)
